[1,3,5]Triazocino[1,2-a]benzimidazole(9CI)
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Overview
Description
[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) is a heterocyclic compound that contains both benzimidazole and triazine moieties.
Preparation Methods
The synthesis of [1,3,5]Triazocino[1,2-a]benzimidazole(9CI) typically involves the conjugation of benzimidazole with triazine derivatives. One common method is the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes, followed by intramolecular oxidative condensation . Another approach involves the use of metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
Cyclization: Cyclization reactions can be promoted using catalysts like copper acetate in Ullmann-type reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pesticides, and surface-active agents.
Mechanism of Action
The mechanism of action of [1,3,5]Triazocino[1,2-a]benzimidazole(9CI) involves its interaction with specific molecular targets and pathways. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
[1,3,5]Triazocino[1,2-a]benzimidazole(9CI) can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities, including antifungal and anticancer properties.
Triazine derivatives: These compounds contain the triazine moiety and are known for their antiviral and antimicrobial activities.
1,2,4-Triazole derivatives: These compounds have diverse pharmacological properties, including antimicrobial and anti-inflammatory activities.
Properties
Molecular Formula |
C11H8N4 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
(1Z,5Z)-[1,3,5]triazocino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H8N4/c1-2-5-10-9(4-1)14-11-13-8-12-6-3-7-15(10)11/h1-8H/b7-3-,12-6?,13-8- |
InChI Key |
JMAXKVMEPNQCHI-PNNAQORHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C/3N2/C=C\C=N/C=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC=NC=N3 |
Origin of Product |
United States |
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